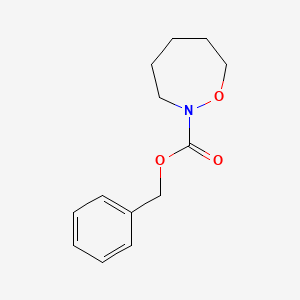
3-bromocyclopent-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromocyclopent-1-ene-1-carbonitrile (3-BC) is an organic compound containing a carbonitrile group and a bromine atom. It is an important synthetic intermediate in organic synthesis and has a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-BC is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions.
Applications De Recherche Scientifique
3-bromocyclopent-1-ene-1-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-bromocyclopent-1-ene-1-carbonitrile has been used in the synthesis of a variety of polymers and in the preparation of catalysts for organic reactions. 3-bromocyclopent-1-ene-1-carbonitrile has also been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds, organosilicon compounds, and organophosphorus compounds.
Mécanisme D'action
3-bromocyclopent-1-ene-1-carbonitrile is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions. In Diels-Alder reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkene to form a cyclohexene ring. In Wittig reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkyl halide to form an alkene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile have not been studied in detail. However, 3-bromocyclopent-1-ene-1-carbonitrile is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromocyclopent-1-ene-1-carbonitrile in laboratory experiments include its availability, low cost, and versatility. It is also easy to store and handle. The main limitation of 3-bromocyclopent-1-ene-1-carbonitrile is that it is a flammable compound, so it must be handled with caution.
Orientations Futures
Future research on 3-bromocyclopent-1-ene-1-carbonitrile could focus on its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research could focus on the development of new synthetic methods using 3-bromocyclopent-1-ene-1-carbonitrile. Further research could also focus on the biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile and its potential use as a therapeutic agent. Finally, research could focus on the development of new applications for 3-bromocyclopent-1-ene-1-carbonitrile, such as in the synthesis of polymers or organometallic compounds.
Méthodes De Synthèse
3-bromocyclopent-1-ene-1-carbonitrile can be synthesized in a number of ways, including the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium cyanide in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts. Another method of synthesis is the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium nitrite in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromocyclopent-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with bromine in the presence of sulfuric acid to form 3-bromocyclopentene.", "Step 2: 3-bromocyclopentene is then reacted with sodium cyanide in the presence of sodium hydroxide to form 3-bromocyclopent-1-ene-1-carbonitrile.", "Step 3: The product is purified by recrystallization from a mixture of acetone and methanol." ] } | |
Numéro CAS |
74201-92-6 |
Nom du produit |
3-bromocyclopent-1-ene-1-carbonitrile |
Formule moléculaire |
C6H6BrN |
Poids moléculaire |
172 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



